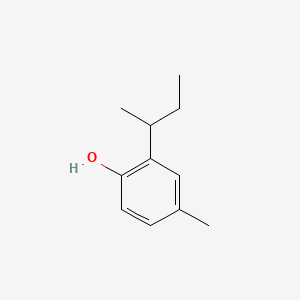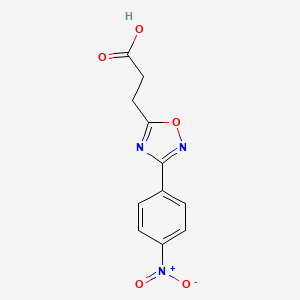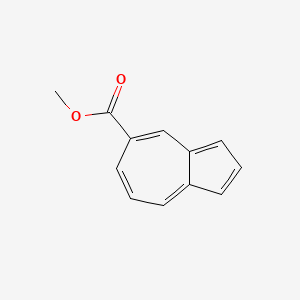
2-sec-Butyl-p-cresol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-sec-Butyl-p-cresol: is an organic compound with the molecular formula C11H16O and a molecular weight of 164.2441 g/mol . It is a derivative of cresol, which is an aromatic organic compound. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-sec-Butyl-p-cresol typically involves the alkylation of p-cresol with isobutylene. The reaction is catalyzed by sulfuric acid or other acidic catalysts. The reaction conditions usually involve temperatures ranging from 20°C to 120°C and pressures from 0.05 to 0.5 MPa .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a pressurization method. This involves using aromatic sulfonic acid or sulfuric acid as an alkylation catalyst under low-pressure conditions. The process is simple to operate, easy to control, and results in high yields .
Chemical Reactions Analysis
Types of Reactions: 2-sec-Butyl-p-cresol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-sec-Butyl-p-cresol has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.
Biology: Studied for its potential effects on biological systems, including its antioxidant properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its antioxidant properties.
Industry: Used as an additive in the food industry, UV absorbers, and polymerization inhibitors.
Mechanism of Action
The mechanism of action of 2-sec-Butyl-p-cresol primarily involves its antioxidant properties. It acts by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This mechanism is crucial in various applications, including its use as an antioxidant in food and industrial products .
Comparison with Similar Compounds
2,6-Di-tert-butyl-p-cresol:
2,6-Di-tert-butylphenol: Used as an oxidation inhibitor in transformer oils.
Uniqueness: 2-sec-Butyl-p-cresol is unique due to its specific structure, which provides distinct antioxidant properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both scientific research and industrial applications.
Properties
CAS No. |
51528-17-7 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2-butan-2-yl-4-methylphenol |
InChI |
InChI=1S/C11H16O/c1-4-9(3)10-7-8(2)5-6-11(10)12/h5-7,9,12H,4H2,1-3H3 |
InChI Key |
ZWZHDBGKMXOIIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13975484.png)
![[4-(Methoxymethoxymethyl)phenyl]boronic acid](/img/structure/B13975490.png)

![2-(Benzyloxy)-5-(6-methylpyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13975498.png)

![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt](/img/structure/B13975504.png)






